5-Methoxy-2,1,3-benzothiadiazole
Overview
Description
5-Methoxy-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C7H6N2OS. It is a derivative of 2,1,3-benzothiadiazole, which is a prominent building block in various research areas such as optoelectronics and bioimaging . This compound is known for its strong electron-withdrawing properties and its ability to facilitate intramolecular charge transfer, making it a valuable component in the development of new materials and technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-aminothiophenol with methoxy-substituted benzoyl chloride, followed by cyclization to form the benzothiadiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 5-Methoxy-2,1,3-benzothiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiadiazole core .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2,1,3-benzothiadiazole is used as a building block for the synthesis of more complex molecules. Its strong electron-withdrawing properties make it valuable in the design of new materials with specific electronic properties .
Biology: In biological research, this compound is used in the development of fluorescent probes for bioimaging. Its ability to facilitate intramolecular charge transfer enhances its fluorescence properties, making it useful for imaging applications .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-cancer, anti-bacterial, or anti-inflammatory activities .
Industry: In industrial applications, this compound is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its strong electron-withdrawing properties and ability to facilitate charge transfer make it an ideal component for these devices .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,1,3-benzothiadiazole involves its strong electron-withdrawing properties, which facilitate intramolecular charge transfer (ICT). This charge transfer can lead to the formation of excited states with unique photophysical properties, such as fluorescence . The molecular targets and pathways involved in its action depend on the specific application. For example, in bioimaging, the compound targets specific cellular structures and emits fluorescence upon excitation .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, which lacks the methoxy group, is also used in various research applications.
4-Nitro-2,1,3-benzothiadiazole: This derivative has a nitro group instead of a methoxy group and exhibits different electronic properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another sulfur-containing heterocycle with different substitution patterns.
Uniqueness: 5-Methoxy-2,1,3-benzothiadiazole is unique due to its methoxy group, which enhances its electron-withdrawing properties and facilitates intramolecular charge transfer. This makes it particularly valuable in applications requiring strong fluorescence and charge transfer properties .
Properties
IUPAC Name |
5-methoxy-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPHRZKQDIJZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381763 | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-76-0 | |
Record name | 5-Methoxy-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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